molecular formula C23H37N3O2 B11566641 N-(4-{[(2E)-2-octylidenehydrazinyl]carbonyl}phenyl)octanamide

N-(4-{[(2E)-2-octylidenehydrazinyl]carbonyl}phenyl)octanamide

Cat. No.: B11566641
M. Wt: 387.6 g/mol
InChI Key: VABNXVDPQUZDBW-LYBHJNIJSA-N
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Description

N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is a synthetic organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of an octylidene group attached to a hydrazinecarbonyl moiety, which is further connected to a phenyl ring substituted with an octanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE typically involves the condensation of 4-aminobenzoylhydrazone with octanal under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated purification systems can further streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to hydrazine or amine derivatives.

    Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride, along with the desired electrophile.

Major Products:

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of hydrazine or amine derivatives.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antiviral agent. Its hydrazinecarbonyl moiety is known to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: The compound is used as a probe to study enzyme interactions and metabolic pathways in biological systems.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound’s structure allows it to fit into the active sites of target molecules, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

  • N-(4-{N’-[(1E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE
  • N-(4-{N’-[(1E)-1-(4-CYCLOHEXANEAMIDOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDO)IMINO]ETHYL]PHENYL}CYCLOHEXANECARBOXAMIDE

Comparison: N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is unique due to its specific octylidene and octanamide substituents, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C23H37N3O2

Molecular Weight

387.6 g/mol

IUPAC Name

4-(octanoylamino)-N-[(E)-octylideneamino]benzamide

InChI

InChI=1S/C23H37N3O2/c1-3-5-7-9-11-13-19-24-26-23(28)20-15-17-21(18-16-20)25-22(27)14-12-10-8-6-4-2/h15-19H,3-14H2,1-2H3,(H,25,27)(H,26,28)/b24-19+

InChI Key

VABNXVDPQUZDBW-LYBHJNIJSA-N

Isomeric SMILES

CCCCCCC/C=N/NC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC=NNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC

Origin of Product

United States

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